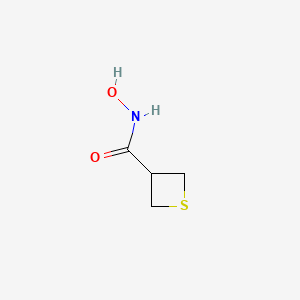

Thietane-3-carboxylic acid hydroxyamide

Description

Properties

Molecular Formula |

C4H7NO2S |

|---|---|

Molecular Weight |

133.17 g/mol |

IUPAC Name |

N-hydroxythietane-3-carboxamide |

InChI |

InChI=1S/C4H7NO2S/c6-4(5-7)3-1-8-2-3/h3,7H,1-2H2,(H,5,6) |

InChI Key |

SVIAFZYETKAULR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)C(=O)NO |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Research indicates that thietane-3-carboxylic acid hydroxyamide and its derivatives exhibit promising biological activities, including:

- Antidepressant Effects : Some thietane derivatives have shown low toxicity while exhibiting pronounced antidepressant activity comparable to established drugs like amitriptyline.

- Histone Deacetylase Inhibition : Compounds derived from thietane structures have been investigated for their ability to inhibit histone deacetylases (HDACs), which play critical roles in cell proliferation and differentiation. This inhibition has implications for cancer therapy .

Therapeutic Applications

This compound has potential applications in treating various conditions:

- Cancer Therapy : Due to its HDAC inhibitory activity, it may be effective in treating proliferative conditions such as cancer and psoriasis. Studies have shown that certain hydroxamic acid derivatives can inhibit HDAC activity, leading to increased expression of tumor suppressor genes .

- Mood Disorders : The compound's interaction with neurotransmitter systems suggests potential use in treating mood disorders by modulating neurotransmitter receptor activities.

Comparative Analysis of Thietane Derivatives

The following table summarizes notable thietane derivatives and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thietanamine | Thietane derivative | Intermediate for various bioactive compounds |

| Thietane-3-carboxylic acid 1,1-dioxide | Dioxothietane derivative | Potential bioisostere for carboxylic acids |

| 3-Amino-thietan-3-carboxylic acid | Amino-thietane derivative | Modulator of N-methyl-D-aspartate receptors |

| Thietan-3-one | Ketone derivative | Precursor in synthetic routes for thietanamines |

| This compound | Hydroxyamide derivative | Unique combination of carboxylic acid and hydroxyamide functionalities |

Case Studies

- Inhibition of HDAC Activity : A study demonstrated that hydroxamic acid derivatives bearing a thietane structure exhibited significant HDAC inhibitory activity, suggesting their utility in cancer therapy .

- Antidepressant Activity : Clinical evaluations indicated that certain thietane derivatives showed efficacy comparable to traditional antidepressants while maintaining lower toxicity profiles.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

- Thietane-3-carboxylic acid hydroxyamide : A four-membered thietane ring with a carboxylic acid hydroxyamide substituent at the 3-position.

- Analogues: Thietane-3-carboxylic acid 1,1-dioxide (CAS 13129-21-0): Features a sulfone group (SO₂) instead of the hydroxyamide, increasing polarity and reducing ring strain . Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (CAS 64096-87-3): A six-membered thiopyran ring with a sulfone group, offering greater conformational flexibility . 3-(Methylsulfonyl)propanoic acid (CAS 645-83-0): A linear chain with a sulfone and carboxylic acid, lacking cyclic constraints . Hydroxyamide/amide derivatives with sugar units (e.g., compound 4a): D-glucopyranose or D-fructose-linked hydroxyamides, which exhibit antiproliferative activity in cancer cells .

Functional Differences

- Electron-Withdrawing Effects : The sulfone group in Thietane-3-carboxylic acid 1,1-dioxide enhances electrophilicity compared to the hydroxyamide group, altering reactivity in nucleophilic substitutions .

- Ring Strain vs. Flexibility : The four-membered thietane ring imposes higher ring strain but greater rigidity compared to six-membered thiopyran derivatives, influencing pharmacokinetic properties like metabolic stability .

Antiproliferative Activity

- Hydroxyamide vs. Amide Derivatives : In breast cancer (MCF-7) cells, hydroxyamide derivatives (e.g., compounds 2e, 2f) showed superior activity (IC₅₀ ~1–10 µM) compared to amides, whereas amides (e.g., 4a) were more potent in colon cancer (MDST8) cells (IC₅₀ ~100 nM) .

Antimicrobial and Enzyme Inhibition

- Thioamide Analogues : Thioamides (e.g., thiobenzimidazolones) exhibit enzyme inhibitory activity via metal chelation, a property shared with hydroxyamides but dependent on sulfur’s lone-pair electrons .

- Sulfone Derivatives : Thietane-3-carboxylic acid 1,1-dioxide’s sulfone group may enhance binding to sulfhydryl-reactive enzymes, though with reduced solubility compared to hydroxyamides .

Comparison with Analogues

Preparation Methods

Hydrolysis of Thietan-3-nitrile to Carboxylic Acid

This compound is synthesized via a multistep sequence beginning with thietan-3-nitrile (XI ). The nitrile precursor is prepared by reacting epithiochlorohydrin (II ) with cyanide salts (e.g., NaCN or KCN) in a biphasic solvent system. Optimal conditions include a temperature range of 40–60°C, with water as a co-solvent and an aprotic organic solvent such as tetrahydrofuran (THF) or benzene. This step achieves a near-quantitative yield of XI due to the nucleophilic displacement of chloride by cyanide.

Subsequent hydrolysis of XI to thietane-3-carboxylic acid (XVII ) employs acidic or basic conditions. Acidic hydrolysis (e.g., 6M HCl at reflux) selectively produces XVII , while basic conditions (e.g., NaOH in ethanol/water) may yield a mixture of the carboxylic acid and its amide derivative (XII ). The choice of hydrolytic agent depends on downstream purification requirements, as the amide byproduct necessitates additional separation steps.

Table 1: Hydrolysis Conditions for Thietan-3-nitrile

| Reagent | Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| 6M HCl | H₂O/THF (1:1) | 80–100 | 92 | None |

| 2M NaOH | EtOH/H₂O (3:1) | 60–80 | 85 | Thietanamide (8%) |

Conversion of Carboxylic Acid to Hydroxamic Acid

The carboxylic acid (XVII ) is functionalized to the hydroxamic acid (XVIII ) through coupling with hydroxylamine under standard conditions. Two predominant methods are employed:

-

Direct Aminolysis : Treatment of XVII with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This one-pot reaction proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) at 25–50°C, achieving yields of 75–88%.

-

Acyl Chloride Intermediate : Conversion of XVII to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with hydroxylamine in anhydrous ether. This method minimizes side reactions but requires stringent moisture control.

Table 2: Hydroxamic Acid Formation from XVII

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Direct Aminolysis | NH₂OH·HCl, EDC, DMAP | Acetonitrile | 50 | 88 |

| Acyl Chloride Route | SOCl₂, NH₂OH | Diethyl ether | 0–25 | 82 |

Experimental Optimization and Challenges

Solvent Systems and Reaction Kinetics

The use of biphasic solvent systems (e.g., water/THF) during nitrile synthesis prevents epimerization and stabilizes the thietane ring. Kinetic studies reveal that reaction rates double when the organic phase is saturated with cyanide ions, underscoring the importance of phase-transfer catalysis.

Byproduct Management

A major challenge in hydroxamic acid synthesis is the formation of thietane-3-carboxylic acid amide (XII ) as a competitive byproduct. This is mitigated by:

-

Stoichiometric Control : Using a 1.2:1 molar ratio of hydroxylamine to carboxylic acid.

-

Low-Temperature Quenching : Rapid cooling to 0°C after reaction completion precipitates XVIII while leaving XII in solution.

Alternative Pathways and Recent Innovations

One-Pot Nitrile-to-Hydroxamic Acid Conversion

Emerging protocols bypass the carboxylic acid intermediate by directly treating XI with hydroxylamine in the presence of Lewis acids (e.g., ZnCl₂). While this method reduces step count, yields remain suboptimal (≤65%) due to competing nitrile hydration to the amide.

Enzymatic Hydrolysis

Preliminary studies using nitrile hydratase enzymes demonstrate selective conversion of XI to XVIII under mild conditions (pH 7.0, 30°C). Although environmentally favorable, enzyme stability and cost barriers limit industrial applicability.

Industrial-Scale Considerations

Q & A

Q. What are the recommended methods for synthesizing Thietane-3-carboxylic acid hydroxyamide in laboratory settings?

A multi-step synthesis approach is typically employed. For example:

- Step 1 : Chlorination of the carboxylic acid precursor using thionyl chloride (SOCl₂) in chloroform under heating (1 h, 60–80°C) to generate the acyl chloride intermediate.

- Step 2 : Hydroxyamidation via reaction with hydroxylamine under basic conditions (e.g., NaOH in aqueous medium) to introduce the hydroxyamide group. This method aligns with protocols used for analogous thietane derivatives .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity (>98%) using LC-MS or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm the thietane ring (δ ~3.5–4.5 ppm for S-CH₂ protons) and hydroxyamide functionality (δ ~8–10 ppm for NH-OH).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.

- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, S).

Refer to purity standards (≥98%) as reported for structurally related thietane derivatives .

Q. What are the solubility properties of this compound in common solvents?

Experimental determination is critical due to limited published

- Polar aprotic solvents : Likely soluble in DMSO or DMF based on analogous thietane-carboxylic acids .

- Aqueous buffers : Partial solubility at physiological pH, but aggregation may occur; use sonication or co-solvents (e.g., 10% DMSO in PBS).

- Hydrophobic solvents : Limited solubility in hexane or diethyl ether.

Advanced Research Questions

Q. How does the hydroxyamide functional group influence the compound’s bioactivity in enzyme inhibition studies?

The hydroxyamide group can act as a zinc-binding motif in metalloenzyme inhibitors (e.g., matrix metalloproteinases or carboxypeptidases). Methodological considerations:

- Enzyme assays : Test inhibition kinetics (IC₅₀) using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9).

- Structural modeling : Perform docking studies to evaluate interactions between the hydroxyamide moiety and the enzyme’s active site (e.g., using AutoDock Vina).

Refer to thioamide-based inhibition mechanisms in carboxypeptidase A studies for analogous strategies .

Q. What strategies can resolve discrepancies in bioactivity data across studies involving this compound?

Common sources of variability include:

- Synthetic purity : Reproduce synthesis protocols rigorously and validate intermediates (e.g., acyl chloride) via FT-IR to exclude side products .

- Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations. For example, MMP inhibition is highly pH-sensitive.

- Batch variability : Cross-validate results using independently synthesized batches .

Q. How can computational methods predict the reactivity of this compound in drug design?

- Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility in aqueous vs. lipid environments (e.g., using GROMACS).

- DFT Calculations : Predict electrophilic/nucleophilic sites via frontier molecular orbital analysis (HOMO-LUMO gaps).

- ADMET Profiling : Use tools like SwissADME to estimate permeability and metabolic stability.

These approaches are informed by 3D structural studies of related thietane derivatives .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

- Optimize reaction stoichiometry : Use Design of Experiments (DoE) to balance reagent ratios (e.g., SOCl₂:carboxylic acid).

- Purification : Employ flash chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) for large-scale batches.

- Process monitoring : Implement in-line FTIR or Raman spectroscopy for real-time quality control.

Lessons from multi-step syntheses of tert-butyl derivatives are applicable here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.